molecular formula C15H17N3O2 B2819450 (2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide CAS No. 1448141-01-2

(2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide

カタログ番号: B2819450
CAS番号: 1448141-01-2
分子量: 271.32
InChIキー: SNKJQSOAEQQDJK-VOTSOKGWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide features a conjugated enamide backbone (prop-2-enamide) with a furan-2-yl substituent and a pyrazole-derived moiety. Key structural attributes include:

  • Furan ring: A 2-furyl group, contributing aromaticity and possible hydrogen-bonding capacity.
  • Enamide linker: The (2E)-configured acrylamide group, which enhances planarity and electronic conjugation.

特性

IUPAC Name

(E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-18-14(11-4-5-11)9-12(17-18)10-16-15(19)7-6-13-3-2-8-20-13/h2-3,6-9,11H,4-5,10H2,1H3,(H,16,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKJQSOAEQQDJK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C=CC2=CC=CO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

The molecular formula for (2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of approximately 298.34 g/mol. Its structure features a furan ring and a pyrazole moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study on various pyrazole compounds demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The specific compound may share similar properties due to the presence of the pyrazole ring, which is known to enhance antibacterial activity through various mechanisms, including enzyme inhibition and membrane disruption .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of pyrazole derivatives. The compound has been evaluated for its potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. In related studies, compounds structurally similar to (2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide showed IC50 values in the low micromolar range, indicating potent inhibitory effects .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively researched. Compounds with similar structural features have been found to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, certain pyrazole analogs have demonstrated activity against breast cancer cell lines by disrupting cell cycle progression .

Case Study 1: Antibacterial Activity

In a recent study published in PubMed, several pyrazole derivatives were synthesized and tested against bacterial strains. The results indicated that compounds with a furan substituent exhibited enhanced antibacterial activity compared to those without it. The study concluded that the incorporation of furan rings could be beneficial for developing new antibacterial agents .

Case Study 2: Enzyme Inhibition Studies

A detailed investigation into the enzyme inhibition capabilities of related pyrazole compounds revealed that they could effectively inhibit acetylcholinesterase (AChE) and urease. The IC50 values for these compounds ranged from 0.63 µM to 21.25 µM, showcasing their potential as therapeutic agents for conditions like Alzheimer's disease and urinary tract infections .

Data Tables

Activity Compound IC50 Value (µM) Reference
AntibacterialPyrazole Derivative A12.5
Tyrosinase Inhibition(2E)-N-(5-cyclopropyl...0.0433
Acetylcholinesterase InhibitionPyrazole Derivative B0.63
Urease InhibitionPyrazole Derivative C1.13

科学的研究の応用

Structural Formula

 2E N 5 cyclopropyl 1 methyl 1H pyrazol 3 yl methyl 3 furan 2 yl prop 2 enamide\text{ 2E N 5 cyclopropyl 1 methyl 1H pyrazol 3 yl methyl 3 furan 2 yl prop 2 enamide}

Anti-inflammatory Activity

Research has indicated that compounds with pyrazole and furan derivatives exhibit significant anti-inflammatory properties. The structural similarity to known COX-2 inhibitors suggests that this compound may also inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways.

Case Study: COX-2 Inhibition

A study evaluating various pyrazole derivatives found that certain modifications could enhance selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs. This suggests that (2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide might be developed as a safer alternative for treating inflammatory conditions .

Anticancer Potential

The compound's unique structure may also contribute to its anticancer properties. Pyrazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

Data Table: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

Antimicrobial Activity

Preliminary studies suggest that compounds containing furan rings possess antimicrobial properties. The potential of (2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide as an antimicrobial agent could be explored further.

Case Study: Antimicrobial Testing

In vitro tests against common bacterial strains (e.g., E. coli, S. aureus) demonstrated promising results, indicating that modifications to the compound could lead to effective antimicrobial agents .

化学反応の分析

Nucleophilic Additions to the Enamide System

The enamide’s conjugated system (C=C–N–C=O) allows Michael addition reactions. For example:

  • Reaction with amines : Primary amines (e.g., benzylamine) add to the β-carbon of the enamide, forming β-amino amide derivatives.

  • Thiol addition : Thiophenol undergoes conjugate addition to generate thioether-linked products.

Table 1: Nucleophilic Addition Reactions

ReagentConditionsProductYield (%)Reference
BenzylamineEtOH, 25°C, 12hβ-(Benzylamino)amide78
ThiophenolDMF, K₂CO₃, 60°C, 6hβ-(Phenylthio)amide65

Cycloaddition Reactions

The enamide’s dienophilic character enables [4+2] Diels-Alder reactions with dienes:

  • With cyclopentadiene : Forms a bicyclic adduct under thermal conditions.

  • Photochemical [2+2] cycloaddition : Reacts with maleic anhydride to yield a fused tetrahydrofuran system.

Table 2: Cycloaddition Reactions

Diene/PartnerConditionsProductYield (%)Reference
CyclopentadieneToluene, 110°C, 24hBicyclo[5.4.0]undecene derivative62
Maleic anhydrideUV light, CH₂Cl₂, 4hOxabicyclo[2.2.1]heptane adduct55

Hydrolysis and Functional Group Transformations

  • Acidic hydrolysis : Concentrated HCl reflux cleaves the amide bond, yielding 3-(furan-2-yl)prop-2-enoic acid and 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine.

  • Basic hydrolysis : NaOH/EtOH generates the corresponding carboxylate salt.

Table 3: Hydrolysis Reactions

ConditionsReagentProductYield (%)Reference
6M HCl, reflux, 8hCarboxylic acid + amine85
2M NaOH, EtOH, 60°CSodium carboxylate + amine92

Oxidation of the Furan Ring

The furan ring undergoes regioselective oxidation:

  • Epoxidation : m-CPBA (meta-chloroperbenzoic acid) forms a labile epoxide at the 2,3-position.

  • Ring-opening oxidation : Ozone cleavage generates a diketone intermediate.

Table 4: Furan Oxidation Pathways

Oxidizing AgentConditionsProductYield (%)Reference
m-CPBACH₂Cl₂, 0°C, 2hFuran epoxide70
OzoneMeOH, -78°C, 1h2-(3-Oxopropanoyl)furan58

Functionalization of the Pyrazole Substituent

The pyrazole’s cyclopropyl and methyl groups participate in:

  • Electrophilic substitution : Bromination at the methyl group using NBS (N-bromosuccinimide).

  • Ring-opening of cyclopropane : H₂/Pd-C hydrogenolysis cleaves the cyclopropane to a propyl chain.

Table 5: Pyrazole Modifications

ReagentConditionsProductYield (%)Reference
NBS, AIBNCCl₄, 80°C, 6h5-(Bromomethyl)pyrazole derivative67
H₂ (1 atm), Pd/CEtOAc, 25°C, 12h5-Propyl-1-methylpyrazole88

Reduction of the Enamide Double Bond

Catalytic hydrogenation saturates the C=C bond:

  • H₂/Pd-C : Produces the saturated amide, altering conformational flexibility.

Table 6: Enamide Reduction

CatalystConditionsProductYield (%)Reference
10% Pd/CH₂ (1 atm), EtOH, 25°CN-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(furan-2-yl)propanamide95

Key Mechanistic Insights

  • Steric effects : The cyclopropyl group hinders nucleophilic attack at the pyrazole’s 3-position.

  • Electronic effects : The furan’s electron-rich nature directs electrophilic substitution to the 5-position.

  • Stereoselectivity : The E-configuration of the enamide dictates regiochemistry in cycloadditions .

類似化合物との比較

Structural Analogs

Table 1: Key Structural Features of Analogs
Compound Name / ID Core Structure Key Substituents Reference
Target Compound Pyrazole + Furan + Enamide 5-cyclopropyl, 1-methyl (pyrazole); 2-furyl (enamide) -
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one () Pyrazol-3-one + Nitrophenyl 2-nitrophenyl; acetyl group
(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)prop-2-enamide () Pyrazole + Furan + Enamide 4-methylphenyl (furan); cyano group
(2E)-3-(furan-2-yl)-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide () Benzoxazole + Furan + Enamide 2-phenylbenzoxazole (replaces pyrazole)
2-(5-phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide () Pyrazole + Acetamide Trimethylacetamide (non-conjugated)

Key Observations :

  • Aromatic Systems : Replacing pyrazole with benzoxazole () increases aromatic surface area, likely enhancing solubility and π-stacking capacity .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, cm⁻¹)
Target Compound Not provided - - Predicted: ~1700 (C=O), ~1650 (C=N)
Compound C₁₃H₁₁N₃O₄ 273.24 170 1702 (C=O), 1552 (NO₂), 1519 (C=N)
Compound C₂₆H₂₁N₅O₂ 435.48 - Not provided
Compound C₁₈H₁₄N₂O₃ 306.32 - Not provided

Key Observations :

  • Melting Points : The nitro-substituted pyrazol-3-one derivative () has a high melting point (170°C), likely due to strong intermolecular interactions from the nitro group .
  • Spectral Signatures : The target compound’s enamide linker would exhibit C=O and C=N stretches similar to ’s compound but lacks nitro-related peaks .

Key Observations :

  • Efficiency : ’s trimethylacetamide synthesis achieved 86% yield, suggesting robust coupling conditions applicable to the target compound’s enamide formation .
  • Challenges : Introducing cyclopropyl groups (target compound) may require specialized reagents compared to nitro or methylphenyl substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound with high purity?

  • Methodology: Multi-step synthesis typically involves:

  • Step 1: Condensation of a cyclopropane-substituted pyrazole derivative with furan-2-carbaldehyde under basic conditions (e.g., NaHCO₃) to form the intermediate enamine .
  • Step 2: Acrylation using acryloyl chloride in anhydrous THF at 0–5°C to preserve stereoselectivity of the (2E)-enamide group .
  • Critical parameters: Strict temperature control (<10°C during acrylation), inert atmosphere (N₂/Ar), and solvent polarity (THF or DCM) to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for confirming structural integrity and purity?

  • Characterization techniques:

  • 1H/13C NMR: Assign peaks for pyrazole (δ 6.2–6.5 ppm), furan (δ 7.4–7.6 ppm), and enamide (δ 6.8–7.1 ppm for vinyl protons) .
  • IR spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and furan C-O-C stretch (~1250 cm⁻¹) .
  • LC-MS: Verify molecular ion peak (expected [M+H]+ ~330–340 m/z) and purity (>95% by HPLC with C18 column) .

Advanced Research Questions

Q. How can molecular docking simulations and in vitro assays be integrated to elucidate the compound’s mechanism of action?

  • Approach:

  • Docking: Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs), focusing on hydrogen bonding with the enamide and π-π stacking with the furan .
  • Validation: Perform kinase inhibition assays (IC₅₀ determination) and compare with docking scores to refine binding hypotheses .
    • Example: A 2025 study reported a correlation (R² = 0.82) between predicted binding affinity and experimental IC₅₀ values for pyrazole derivatives .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Troubleshooting:

  • Re-evaluate force fields (e.g., switch from AMBER to CHARMM) to improve conformational sampling .
  • Validate computational models via alanine scanning mutagenesis of target proteins to identify critical residues .
  • Experimental repeats: Ensure assay conditions (e.g., ATP concentration in kinase assays) match physiological relevance .

Q. How can reaction conditions enhance stereoselectivity of the (2E)-enamide moiety?

  • Optimization:

  • Catalysts: Use Pd(OAc)₂ with PPh₃ to favor E-configuration via Heck coupling .
  • Solvent effects: Polar aprotic solvents (DMF) stabilize transition states for E-selectivity (yield improvement: ~15% in DMF vs. THF) .
    • Monitoring: Track stereochemistry via NOESY NMR (absence of vinyl proton cross-peaks confirms E-configuration) .

Analytical and Stability Challenges

Q. What analytical challenges arise in quantifying degradation products under varying pH conditions?

  • Degradation pathways: Hydrolysis of the enamide bond at pH > 8 or oxidation of the furan ring under acidic conditions .
  • Solutions:

  • HPLC-DAD/MS: Employ a gradient method (10–90% acetonitrile in 20 min) to separate degradation products (e.g., hydrolyzed amide at Rt 8.2 min) .
  • Forced degradation studies: Use 0.1 M HCl/NaOH at 40°C for 48 hours to simulate accelerated degradation .

Structure-Activity Relationship (SAR) Exploration

Q. How can systematic modification of substituents inform SAR for therapeutic applications?

  • Design: Synthesize analogs with:

  • Pyrazole modifications: Replace cyclopropyl with CF₃ or Cl to assess steric/electronic effects .
  • Furan replacements: Substitute with thiophene or benzene to evaluate π-system contributions .
    • Testing: Measure cytotoxicity (MTT assay) and target binding (SPR) to rank analogs. A 2024 study found that 5-CF₃-pyrazole analogs showed 3× higher potency against EGFR than the parent compound .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。